molecular formula C25H30F2N4 B6023602 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine

Cat. No.: B6023602
M. Wt: 424.5 g/mol
InChI Key: RJCGXRRJUWUPCH-UHFFFAOYSA-N
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Description

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of fluorophenyl groups, a piperidine ring, and a pyrazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Formation of the Pyrazole Moiety: The pyrazole ring is typically formed through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Final Coupling Step: The final step involves coupling the piperidine and pyrazole intermediates using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl groups and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine: Similar structure but with chlorine atoms instead of fluorine.

    1-[1-[2-(4-bromophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine or bromine analogs. These properties can enhance its biological activity and make it a more attractive candidate for various applications.

Properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N4/c1-30(18-22-15-28-29-25(22)21-5-2-6-24(27)14-21)16-20-4-3-12-31(17-20)13-11-19-7-9-23(26)10-8-19/h2,5-10,14-15,20H,3-4,11-13,16-18H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGXRRJUWUPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=C(C=C2)F)CC3=C(NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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